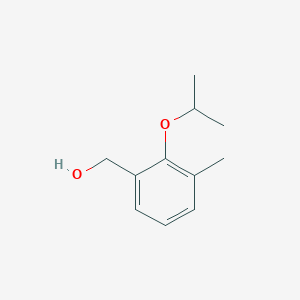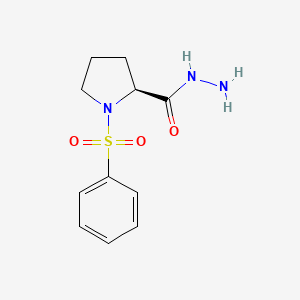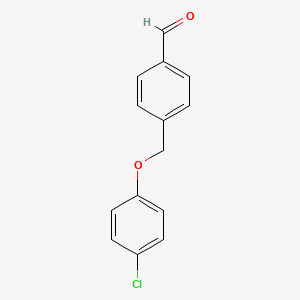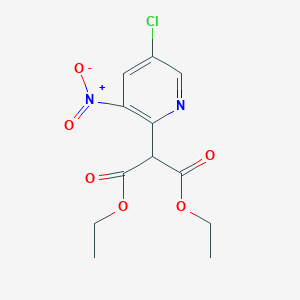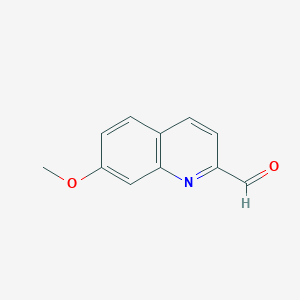![molecular formula C10H12BrNO2 B13981817 2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine CAS No. 478366-28-8](/img/structure/B13981817.png)
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine is a chemical compound with the molecular formula C10H12BrNO2 It is a brominated pyridine derivative, which features a tetrahydrofuran ring attached to the pyridine ring via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine typically involves the bromination of 6-hydroxypyridine followed by the introduction of the tetrahydrofuran moiety. One common method includes the reaction of 6-hydroxypyridine with bromine in the presence of a suitable solvent to yield 2-bromo-6-hydroxypyridine. This intermediate is then reacted with tetrahydrofuran in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include lactones and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring, which can lead to different chemical and biological properties.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the tetrahydrofuran moiety, leading to different reactivity and applications.
Uniqueness
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine is unique due to the presence of both the bromine atom and the tetrahydrofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
478366-28-8 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
2-bromo-6-(oxolan-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-1-5-10(12-9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
Clé InChI |
ZDSBUAHNSAYFQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
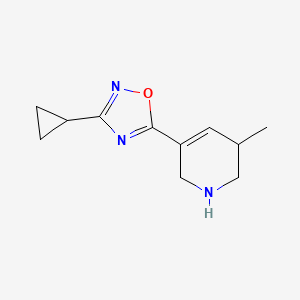


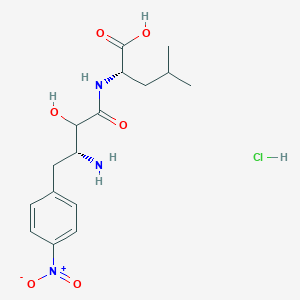


![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
